
3-Pyridinecarboxamide, N-(2-bromoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-(2-bromoethyl)-, also known as 3-Pyridinecarboxamide, N-(2-bromoethyl)-, is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxamide, N-(2-bromoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxamide, N-(2-bromoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Pyridinecarboxamide, N-(2-bromoethyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution using pyridine-3-carboxamide derivatives and 1,2-dibromoethane. Key steps include:
Amide activation : Reacting pyridine-3-carboxylic acid with ethyl chloroformate to form the mixed anhydride.
Bromoethylation : Introducing the bromoethyl group via nucleophilic displacement under controlled temperature (40–60°C) in anhydrous DMF .
- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), stoichiometric excess of 1,2-dibromoethane (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is 3-Pyridinecarboxamide, N-(2-bromoethyl)- characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and confirms planar conformation due to π-conjugation across the amide bridge .
- NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and the bromoethyl group (δ 3.4–3.8 ppm for CH₂Br). ¹³C NMR identifies carbonyl (δ ~165 ppm) and pyridine carbons .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.02) .
Advanced Research Questions
Q. How can reaction optimization address low yields in bromoethylation steps?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromide displacement efficiency .
- Solvent Optimization : Compare DMF with polar aprotic solvents like THF or acetonitrile to balance reactivity and side reactions .
- Kinetic Analysis : Use in-situ IR or HPLC to monitor reaction progress and identify intermediates. For example, track the disappearance of starting material at ~1680 cm⁻¹ (C=O stretch) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Bioassay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase inhibition studies) .
- Tautomer Verification : Confirm the dominant tautomer (e.g., lactam vs. enol forms) via crystallography or pH-dependent NMR, as tautomerism affects binding affinity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues in biological assays) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Focus on hydrogen bonding between the amide group and catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
- ADME Prediction : Employ SwissADME to estimate logP (~1.8), bioavailability (Lipinski score: 0.55), and CYP450 inhibition risks .
Q. What are the challenges in establishing structure-activity relationships (SAR) for bromoethyl-substituted pyridinecarboxamides?
- Methodological Answer :
- Substituent Effects : Synthesize analogs with varying halogen positions (e.g., 4-bromo vs. 2-bromo) and test inhibition potency against kinases (IC₅₀ values) .
- Steric vs. Electronic Contributions : Compare bromoethyl with chloroethyl or iodoethyl groups. Use Hammett constants (σₚ) to correlate electronic effects with bioactivity .
- Crystallographic Overlays : Superimpose X-ray structures of analogs to identify conserved binding motifs (e.g., pyridine ring orientation) .
Q. How can researchers mitigate safety risks during synthesis and handling?
- Methodological Answer :
- Hazard Assessment : Review SDS data for bromoethyl intermediates (e.g., acute toxicity, skin irritation) .
- Engineering Controls : Use fume hoods with ≥100 fpm airflow and conduct reactions in sealed systems to limit bromide vapor exposure .
- PPE Protocols : Wear nitrile gloves (tested for permeation resistance) and safety goggles compliant with ANSI Z87.1 standards .
Propiedades
IUPAC Name |
N-(2-bromoethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGROAVEQSEIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232352 |
Source
|
Record name | SG 212 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83440-02-2 |
Source
|
Record name | SG 212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SG 212 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.